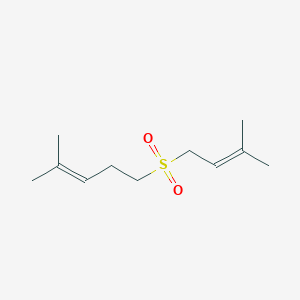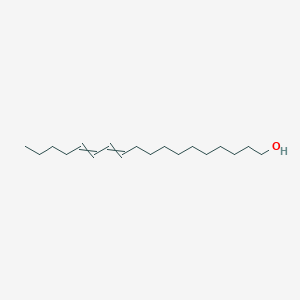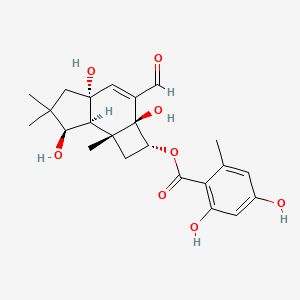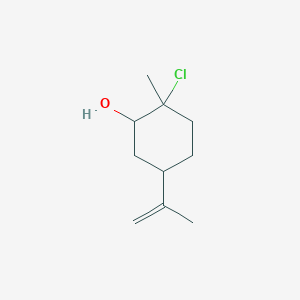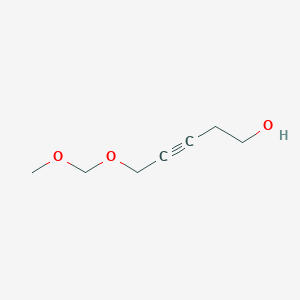
5-(Methoxymethoxy)pent-3-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxymethoxy)pent-3-YN-1-OL is a chemical compound with the molecular formula C7H12O3 It is characterized by the presence of a methoxymethoxy group attached to a pent-3-yn-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethoxy)pent-3-YN-1-OL typically involves the reaction of pent-3-yn-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl ether group. The general reaction scheme is as follows:
Pent-3-yn-1-ol+Methoxymethyl chlorideNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methoxymethoxy)pent-3-YN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 5-(Methoxymethoxy)pent-3-YN-1-al or 5-(Methoxymethoxy)pent-3-YN-1-one.
Reduction: Formation of 5-(Methoxymethoxy)pent-3-en-1-ol or 5-(Methoxymethoxy)pentane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Methoxymethoxy)pent-3-YN-1-OL has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It can be used in the study of enzyme kinetics and inhibition.
Medicine: Explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(Methoxymethoxy)pent-3-YN-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets. The triple bond and hydroxyl group provide sites for further chemical modifications, allowing for the fine-tuning of its activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Pent-3-yn-1-ol: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
5-(Methoxymethoxy)pent-2-YN-1-OL: Similar structure but with the triple bond at a different position, leading to different reactivity and properties.
3-(Methoxymethoxy)pent-3-YN-1-OL: The position of the methoxymethoxy group affects its chemical behavior and applications.
Uniqueness
5-(Methoxymethoxy)pent-3-YN-1-OL stands out due to the presence of both a methoxymethoxy group and a triple bond in its structure. This combination provides unique reactivity and versatility, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
108275-12-3 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
5-(methoxymethoxy)pent-3-yn-1-ol |
InChI |
InChI=1S/C7H12O3/c1-9-7-10-6-4-2-3-5-8/h8H,3,5-7H2,1H3 |
Clave InChI |
WHTILUIBJGURKO-UHFFFAOYSA-N |
SMILES canónico |
COCOCC#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


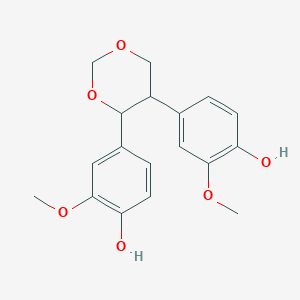
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
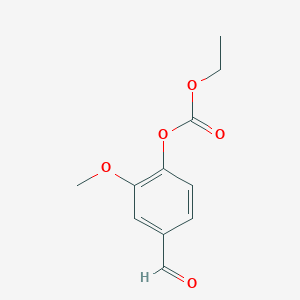
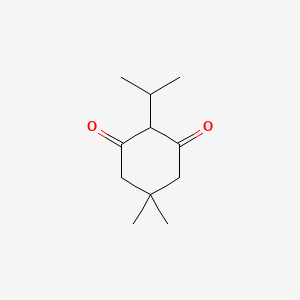
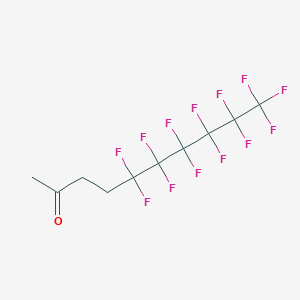
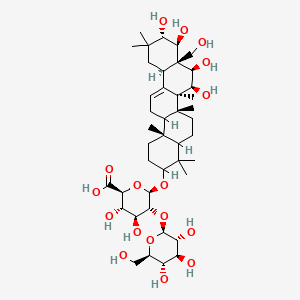
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
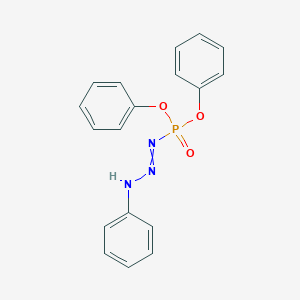
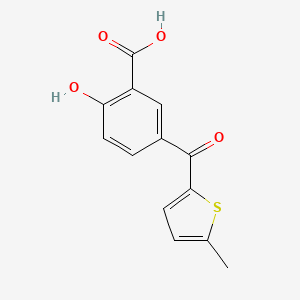
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
